2-Picoline, 3-sec-butyl-
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Overview
Description
3-(sec-Butyl)-2-methylpyridine: is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the sec-butyl and methyl groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(sec-Butyl)-2-methylpyridine typically involves the alkylation of 2-methylpyridine with sec-butyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of sec-butyl halide to form the desired product.
Industrial Production Methods: Industrial production of 3-(sec-Butyl)-2-methylpyridine may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(sec-Butyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine compounds.
Scientific Research Applications
Chemistry: 3-(sec-Butyl)-2-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s derivatives may have potential pharmaceutical applications, including as precursors for drug development.
Industry: In the industrial sector, 3-(sec-Butyl)-2-methylpyridine can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(sec-Butyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of the sec-butyl and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
2-Methylpyridine: Lacks the sec-butyl group, resulting in different chemical properties and reactivity.
3-Butyl-2-methylpyridine: Contains a butyl group instead of a sec-butyl group, leading to variations in steric and electronic effects.
3-(tert-Butyl)-2-methylpyridine: The presence of a tert-butyl group instead of a sec-butyl group significantly alters the compound’s steric hindrance and reactivity.
Uniqueness: 3-(sec-Butyl)-2-methylpyridine is unique due to the specific positioning of the sec-butyl and methyl groups on the pyridine ring. This configuration imparts distinct steric and electronic properties, influencing its chemical reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H15N |
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Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-butan-2-yl-2-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-8(2)10-6-5-7-11-9(10)3/h5-8H,4H2,1-3H3 |
InChI Key |
PBZXAOLPZNLHMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N=CC=C1)C |
Origin of Product |
United States |
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